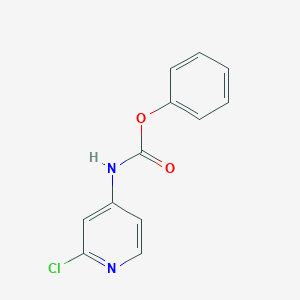

Phenyl (2-chloropyridin-4-yl)carbamate

Description

Structure

3D Structure

Properties

CAS No. |

76947-86-9 |

|---|---|

Molecular Formula |

C12H9ClN2O2 |

Molecular Weight |

248.66 g/mol |

IUPAC Name |

phenyl N-(2-chloropyridin-4-yl)carbamate |

InChI |

InChI=1S/C12H9ClN2O2/c13-11-8-9(6-7-14-11)15-12(16)17-10-4-2-1-3-5-10/h1-8H,(H,14,15,16) |

InChI Key |

RNXPUILJELVPAS-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)OC(=O)NC2=CC(=NC=C2)Cl |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)NC2=CC(=NC=C2)Cl |

Origin of Product |

United States |

Foundational Context of Carbamate Chemistry in Organic Synthesis

Carbamates, characterized by the R₂NC(O)OR' functional group, are a cornerstone of organic chemistry. wikipedia.org They are formally derived from the unstable carbamic acid. wikipedia.org The stability and versatility of carbamate (B1207046) esters and salts, however, have made them indispensable in a multitude of applications. wikipedia.orgnih.gov In organic synthesis, carbamates are widely recognized as crucial protecting groups for amines, particularly in the intricate process of peptide synthesis. nih.govniscpr.res.in Their utility also extends to being key intermediates in the production of pharmaceuticals and agrochemicals. nih.govniscpr.res.in

The synthesis of carbamates can be achieved through various established methods. A common route involves the reaction of an isocyanate with an alcohol. organic-chemistry.org Other significant synthetic pathways include the reaction of chloroformates with amines and the alcoholysis of carbamoyl (B1232498) chlorides. wikipedia.org The Curtius rearrangement of acyl azides provides another versatile method for carbamate formation. nih.govorganic-chemistry.org These synthetic strategies underscore the adaptability of the carbamate functional group to a wide array of molecular frameworks.

The chemical and metabolic stability of the carbamate linkage is a key attribute, rendering it a valuable component in drug design. acs.org This stability, coupled with the ability to participate in hydrogen bonding, allows for the modulation of a molecule's biological properties and pharmacokinetic profile. acs.org

Strategic Importance of Phenyl 2 Chloropyridin 4 Yl Carbamate As a Chemical Synthon

Phenyl (2-chloropyridin-4-yl)carbamate emerges as a strategically important chemical synthon, a building block used to introduce specific structural motifs into a larger molecule during chemical synthesis. Its structure, featuring a phenyl carbamate (B1207046) linked to a 2-chloropyridine (B119429) ring, offers multiple reactive sites for further chemical transformations.

The synthesis of this compound is typically achieved through the reaction of 4-amino-2-chloropyridine (B126387) with phenyl chloroformate. prepchem.com This reaction is generally carried out in the presence of a base, such as triethylamine (B128534), in a suitable solvent like methylene (B1212753) chloride. prepchem.com

The strategic importance of this synthon lies in its potential to serve as a precursor for more complex molecules. The chlorine atom on the pyridine (B92270) ring can be a site for nucleophilic substitution reactions, allowing for the introduction of various functional groups. The carbamate linkage itself can be a target for hydrolysis or other transformations to reveal a free amine or to be incorporated into a larger molecular architecture.

Current Research Landscape and Gaps in Understanding Phenyl 2 Chloropyridin 4 Yl Carbamate

Direct Synthesis Routes to this compound

A primary and well-established method for the synthesis of this compound involves the reaction of 2-chloropyridin-4-amine with phenyl chloroformate. prepchem.com This reaction is typically carried out in an inert solvent, such as methylene (B1212753) chloride, in the presence of a base like triethylamine (B128534) to neutralize the hydrochloric acid byproduct. prepchem.com

The general procedure involves dissolving 4-amino-2-chloropyridine (B126387) and triethylamine in methylene chloride, followed by the dropwise addition of phenyl chloroformate at a reduced temperature (e.g., 0-5 °C). prepchem.com After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an extended period, often overnight, to ensure complete reaction. prepchem.com The product can then be isolated and purified through standard techniques like filtration and recrystallization.

A kinetic investigation into the aminolysis of phenyl chloroformates with secondary alicyclic amines in aqueous solution indicates that the reaction proceeds via a stepwise mechanism where the rate-determining step is the formation of a zwitterionic tetrahedral intermediate. nih.gov While this study was not on 2-chloropyridin-4-amine specifically, it provides insight into the general reactivity of phenyl chloroformates with amines.

Table 1: Reaction Parameters for the Synthesis of this compound

| Parameter | Value |

| Reactant 1 | 2-chloropyridin-4-amine |

| Reactant 2 | Phenyl Chloroformate |

| Base | Triethylamine |

| Solvent | Methylene Chloride |

| Temperature | 0-5 °C (addition), then room temperature |

| Reaction Time | ~18 hours |

This table summarizes typical conditions for the synthesis. prepchem.com

While the use of phenyl chloroformate is common, research into alternative reagents and conditions for carbamate synthesis is ongoing, driven by the desire for milder reaction conditions, improved yields, and avoidance of toxic reagents like phosgene (B1210022) and its derivatives. nih.gov

Alternative approaches to carbamate synthesis that could potentially be adapted for this compound include:

Transition-Metal Catalyzed Reactions: Palladium-catalyzed cross-coupling of aryl chlorides or triflates with sodium cyanate (B1221674) in the presence of an alcohol offers a versatile method for synthesizing aryl carbamates. mit.eduorganic-chemistry.orgmit.edu This approach generates an aryl isocyanate intermediate in situ, which is then trapped by the alcohol. organic-chemistry.orgmit.edu

Use of Carbon Dioxide: Carbon dioxide, being a renewable and non-toxic resource, is an attractive alternative to phosgene for carbamate synthesis. nih.gov Methods are being developed that utilize CO2 with amines and alcohols, sometimes in the presence of dehydrating agents or catalysts, to form carbamates. nih.govrsc.org

Rearrangement Reactions: The Hofmann, Curtius, and Lossen rearrangements are classical methods that convert carboxylic acid derivatives into isocyanates, which can then be trapped by phenols to yield aryl carbamates. nih.govacs.org For instance, the Hofmann rearrangement of primary carboxamides can be optimized using modified reagents. acs.org

Solid-Phase Synthesis: For combinatorial chemistry and library generation, solid-phase synthesis methods have been developed for carbamates. acs.org

Alternative Carbamoylating Agents: Reagents like 1-alkoxycarbonyl-3-nitro-1,2,4-triazoles have been shown to react cleanly and rapidly with amines to produce carbamates in high yields. nih.gov

These alternative methods often address the limitations of traditional approaches, such as harsh reaction conditions and the use of hazardous materials. nih.gov

Mechanistic Elucidation of Carbamate Formation Pathways

Understanding the mechanisms of carbamate formation is crucial for optimizing reaction conditions and developing new synthetic strategies.

The formation of carbamates frequently proceeds through an isocyanate intermediate. In many synthetic routes, this highly reactive intermediate is generated in situ.

For example, in the palladium-catalyzed synthesis of N-aryl carbamates, an aryl isocyanate is formed from the cross-coupling of an aryl halide with sodium cyanate. organic-chemistry.org This isocyanate is then immediately trapped by an alcohol present in the reaction mixture to yield the final carbamate product. organic-chemistry.org This one-pot process is efficient for producing a wide range of aryl carbamates. organic-chemistry.orgmit.edu

The Curtius rearrangement also provides a pathway to isocyanates from acyl azides, which can be subsequently trapped by nucleophiles to form carbamates. nih.gov Similarly, the Hofmann rearrangement converts primary amides to isocyanate intermediates. acs.org The use of dehydrating agents with carbamic acids, formed from an amine and CO2, can also generate isocyanates in a metal-free approach. organic-chemistry.org The thermal decomposition of other carbamates can also be a route to isocyanates. google.com

Catalysis plays a pivotal role in modern carbamate synthesis, offering milder reaction conditions and improved efficiency.

Palladium Catalysis: As mentioned, palladium catalysts are effective for the cross-coupling of aryl halides with sodium cyanate to produce aryl isocyanates in situ, which are then converted to carbamates. nih.govmit.edu

Nickel Catalysis: Nickel-catalyzed amination of aryl carbamates has also been reported, demonstrating the utility of transition metals beyond palladium in carbamate chemistry. rsc.org

Copper Catalysis: Copper(I) chloride has been found to be an efficient catalyst for the generation of N-protected amines from organoindium reagents and imines, leading to carbamates. nih.gov

Acid Catalysis: Montmorillonite K-10, a solid acid catalyst, has been shown to be effective in the decomposition of carbamates to form isocyanates. researchgate.net Silica sulfuric acid has also been used as an efficient reagent for the solvent-free preparation of primary carbamates. arkat-usa.org

These catalytic systems offer advantages in terms of substrate scope, functional group tolerance, and reaction conditions.

Computational studies, particularly using Density Functional Theory (DFT), have become invaluable tools for elucidating the detailed mechanisms of chemical reactions, including carbamate formation. nih.gov

A computational study on the Pd(PPh3)4-catalyzed synthesis of (R)-methyl-(2-hydroxy-1-phenylethyl)carbamate confirmed that the direct reaction between the corresponding amine and chloroformate is not spontaneous and requires a catalyst. nih.gov The study detailed a mechanistic pathway involving ligand dissociation, intermediate formation, and hydrogenation, highlighting the role of the palladium catalyst in stabilizing reaction intermediates. nih.gov

Advanced Synthetic Strategies for Structural Elaboration of this compound

The functionalization of the this compound core is a key aspect of its development for various applications. Advanced synthetic strategies have been devised to selectively modify the phenyl moiety, the 2-chloropyridine (B119429) ring, and to introduce stereochemical complexity.

Derivatization at the Phenyl Moiety

The phenyl ring of this compound offers a prime site for modification to modulate the compound's properties. Key strategies for its derivatization include directed ortho-metalation and electrophilic aromatic substitution.

Directed ortho-Metalation (DoM): The carbamate functionality is a powerful directed metalation group (DMG), facilitating the deprotonation of the ortho-position on the phenyl ring by strong bases like organolithium reagents. rsc.orgwikipedia.orgnih.govharvard.eduacs.org This regioselective lithiation generates a versatile intermediate that can react with a wide range of electrophiles to introduce various substituents. The general mechanism involves the coordination of the organolithium reagent to the carbonyl oxygen of the carbamate, which positions the base for the abstraction of a proximate ortho-proton. rsc.orgharvard.edu

The resulting ortho-lithiated species can be quenched with various electrophiles to introduce substituents such as alkyl, silyl, carboxyl, and halogen groups. For instance, reaction with an aldehyde or ketone would yield the corresponding secondary or tertiary alcohol, respectively. Quenching with carbon dioxide would lead to the formation of a carboxylic acid, and reaction with molecular iodine would introduce an iodine atom. This strategy provides a predictable and efficient route to a diverse array of ortho-substituted phenyl carbamate derivatives.

A potential side reaction in the DoM of aryl carbamates is the anionic Fries rearrangement, where the carbamoyl (B1232498) group migrates to the ortho-position. nih.gov The stability of the ortho-lithiated intermediate is dependent on factors such as the specific carbamate structure and the reaction temperature. nih.gov

Electrophilic Aromatic Substitution: Standard electrophilic aromatic substitution reactions can also be employed to functionalize the phenyl ring. The carbamate group is generally considered an activating, ortho-, para-directing group due to the lone pair of electrons on the oxygen atom that can be donated into the aromatic ring through resonance. uky.eduuwindsor.ca However, the bulky nature of the (2-chloropyridin-4-yl)amino portion of the carbamate may sterically hinder the ortho-positions, potentially favoring substitution at the para-position. Common electrophilic substitution reactions that could be applied include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. uky.edu The specific reaction conditions would need to be carefully optimized to achieve the desired regioselectivity and to avoid potential side reactions on the electron-rich pyridine ring.

Table 1: Potential Derivatization Reactions at the Phenyl Moiety

| Reaction Type | Reagents and Conditions | Expected Product |

|---|

Modifications of the 2-chloropyridine Scaffold

The 2-chloropyridine ring is another key site for structural elaboration, offering opportunities for the introduction of a wide range of substituents through cross-coupling reactions and nucleophilic aromatic substitution.

Cross-Coupling Reactions: The chlorine atom at the C2 position of the pyridine ring serves as a handle for various palladium- or nickel-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the 2-chloropyridine moiety with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. nih.govprepchem.com This allows for the introduction of aryl, heteroaryl, and alkyl groups at the C2 position. The choice of ligand for the palladium catalyst is crucial for achieving high efficiency, especially with a relatively unreactive electrophile like a 2-chloropyridine. nih.gov

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the coupling partner for the 2-chloropyridine. nih.govresearchgate.netbenthamscience.comacs.org This method is known for its high functional group tolerance and can be used to introduce a variety of alkyl and aryl substituents.

Sonogashira Coupling: For the introduction of alkynyl groups, the Sonogashira coupling is the reaction of choice. mountainscholar.orgresearchgate.netnih.govnih.gov It involves the coupling of the 2-chloropyridine with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a new carbon-nitrogen bond by coupling the 2-chloropyridine with an amine. acs.orgresearchgate.net This provides a direct route to 2-aminopyridine (B139424) derivatives.

The presence of the carbamate group at the C4 position may influence the electronic properties and reactivity of the 2-chloropyridine ring in these cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C2 position is susceptible to displacement by nucleophiles, particularly due to the electron-withdrawing nature of the pyridine nitrogen. nih.gov This SNAr reaction provides a pathway to introduce a variety of substituents, such as alkoxides, thiolates, and amines, at the C2 position. The reaction typically proceeds via a Meisenheimer-like intermediate, and its rate is influenced by the nature of the nucleophile and the reaction conditions.

Table 2: Potential Modifications of the 2-chloropyridine Scaffold

| Reaction Type | Reagents and Conditions | Expected Product |

|---|---|---|

| Suzuki-Miyaura Coupling | R-B(OH)₂, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | Phenyl (2-aryl/alkyl-pyridin-4-yl)carbamate |

| Negishi Coupling | R-ZnX, Pd or Ni catalyst | Phenyl (2-aryl/alkyl-pyridin-4-yl)carbamate |

| Sonogashira Coupling | R-C≡CH, Pd catalyst, Cu(I) salt, Base | Phenyl (2-alkynyl-pyridin-4-yl)carbamate |

| Buchwald-Hartwig Amination | R₂NH, Pd catalyst, Base | Phenyl (2-amino-pyridin-4-yl)carbamate |

| Nucleophilic Aromatic Substitution | Nu-H (e.g., ROH, RSH, R₂NH), Base | Phenyl (2-substituted-pyridin-4-yl)carbamate |

Stereocontrolled Synthesis of this compound Analogues

The introduction of stereocenters into the this compound framework can lead to the development of chiral analogues with potentially enhanced or novel biological activities. Strategies for stereocontrolled synthesis can target the creation of central chirality or axial chirality.

Introduction of Chiral Centers: Chiral centers can be introduced by employing chiral starting materials or by using asymmetric reactions. For example, if a substituent introduced through one of the derivatization methods described above contains a stereocenter, a diastereomeric mixture may be formed. These diastereomers could potentially be separated by chromatography.

Alternatively, asymmetric synthesis methodologies can be employed. For instance, the asymmetric reduction of a ketone functionality introduced on either the phenyl or pyridine ring could generate a chiral alcohol. Furthermore, the development of chiral ligands for metal-catalyzed reactions, such as asymmetric hydrogenation or asymmetric cross-coupling, could enable the enantioselective synthesis of specific analogues. The asymmetric Michael addition of ketones to nitroolefins has been shown to be efficiently catalyzed by pyrrolidine-carbamate based organocatalysts, suggesting the potential for using chiral carbamate derivatives in asymmetric catalysis.

Atropisomeric Analogues: The restricted rotation around the C-N bond of the carbamate or the C-C bond between the phenyl and pyridine rings (if directly connected in an analogue) can give rise to atropisomerism, a form of axial chirality. The synthesis of atropisomeric biaryl compounds is a topic of significant interest. rsc.org The atroposelective synthesis of analogues of this compound could be achieved by strategies that control the orientation of the two aromatic rings during a key bond-forming step. For example, a stereoselective Suzuki-Miyaura coupling using a chiral ligand could potentially lead to the formation of an atropisomeric biaryl carbamate. The stability of the resulting atropisomers would depend on the steric hindrance around the axis of rotation.

Table 3: Strategies for Stereocontrolled Synthesis

| Stereochemical Feature | Synthetic Strategy | Example Approach |

|---|---|---|

| Central Chirality | Use of Chiral Starting Materials | Reaction of a chiral amine or alcohol during synthesis. |

| Asymmetric Catalysis | Asymmetric reduction of a ketone; Asymmetric cross-coupling. | |

| Axial Chirality (Atropisomerism) | Atroposelective Synthesis | Stereoselective cross-coupling to form a biaryl linkage. |

Chromatographic Methodologies for Isolation and Purity Assessment

Chromatographic techniques are indispensable for separating this compound from impurities and degradation products. High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) are at the forefront of these methodologies, offering high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) Method Development

The development of a robust HPLC method is a critical first step in the analysis of this compound. A typical reversed-phase HPLC method would be the preferred approach for a molecule of this nature. Method development involves the systematic optimization of several key parameters to achieve the desired separation and peak characteristics.

Column Selection: The choice of a stationary phase is paramount. For phenyl carbamate derivatives, C18 columns are widely used due to their hydrophobic nature, which allows for effective retention and separation. Columns with a particle size of 5 µm and dimensions of 250 mm x 4.6 mm are standard for achieving good resolution and efficiency.

Mobile Phase Composition: The mobile phase typically consists of a mixture of an organic solvent and an aqueous buffer. Acetonitrile is a common organic modifier due to its low viscosity and UV transparency. The aqueous phase often contains a buffer to control the pH and improve peak shape. For mass spectrometry compatibility, volatile buffers like formic acid or ammonium formate are preferred over non-volatile buffers like phosphate. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the timely elution of all components with good peak shapes.

Detection: Ultraviolet (UV) detection is a common and reliable method for the quantification of aromatic compounds like this compound. The selection of an appropriate wavelength, typically at the absorbance maximum of the analyte, is crucial for achieving high sensitivity.

A representative HPLC method for the analysis of this compound is detailed in the table below.

| Parameter | Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

Ultra-High Performance Liquid Chromatography (UHPLC) Applications

UHPLC represents a significant advancement over conventional HPLC, utilizing columns with sub-2 µm particles to achieve faster analysis times and improved resolution. The principles of UHPLC method development are similar to those of HPLC, but with consideration for the higher pressures generated.

The primary advantage of UHPLC in the context of this compound analysis is the increased throughput, which is particularly beneficial in high-volume screening environments. The enhanced resolution also allows for the better separation of closely related impurities. A typical UHPLC method would employ a shorter column (e.g., 50-100 mm) and a faster flow rate, reducing the analysis time to a few minutes. hpst.cz

The table below outlines a potential UHPLC method for the rapid analysis of this compound.

| Parameter | Condition |

|---|---|

| Column | C18, 50 mm x 2.1 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 3 minutes |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 40 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 2 µL |

Mass Spectrometric Approaches for Structural Confirmation and Trace Analysis

Mass spectrometry (MS) is a powerful technique for the structural elucidation and sensitive detection of this compound and its derivatives. When coupled with liquid chromatography, it provides a highly selective and sensitive analytical platform.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation capabilities of HPLC or UHPLC with the mass analysis capabilities of a mass spectrometer. hpst.cz For the analysis of this compound, an electrospray ionization (ESI) source is typically used, as it is well-suited for polar and semi-polar molecules. In positive ion mode, the protonated molecule [M+H]⁺ would be expected as the parent ion. This technique is invaluable for confirming the molecular weight of the main compound and identifying unknown impurities.

Tandem Mass Spectrometry (LC-MS/MS and QTRAP Systems) for Enhanced Selectivity

Tandem mass spectrometry (LC-MS/MS) offers a higher degree of selectivity and sensitivity compared to single-stage MS. hpst.cz In an LC-MS/MS experiment, a specific precursor ion (e.g., the [M+H]⁺ of this compound) is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are analyzed in the second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and allows for accurate quantification even in complex matrices. nih.gov

QTRAP systems, which are hybrid triple quadrupole linear ion trap mass spectrometers, provide enhanced analytical capabilities. They can operate in standard triple quadrupole mode for sensitive quantification or as a linear ion trap for more detailed structural information. nih.gov

The table below presents hypothetical precursor and product ions for this compound that would be monitored in an LC-MS/MS analysis.

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |

|---|---|---|---|---|

| This compound | 249.0 (M+H)⁺ | 129.0 | 93.1 | 25 |

Application of Enhanced Product Ion (EPI) Scan Modes

QTRAP systems offer unique scan functions, such as the Enhanced Product Ion (EPI) scan. nih.gov An EPI scan is an information-dependent acquisition (IDA) technique where a full scan MS/MS spectrum is automatically triggered when a precursor ion of interest is detected above a certain intensity threshold in the initial survey scan. nih.gov This provides high-quality, full-fragmentation spectra, which are invaluable for the structural confirmation of the parent compound and the identification of unknown metabolites or degradation products without the low-mass cutoff typically associated with conventional ion traps. nih.gov This capability is particularly useful for distinguishing between isomers and providing unequivocal identification of trace-level impurities. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of organic molecules, including this compound. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the molecular framework, including the chemical environment, connectivity, and spatial arrangement of atoms.

For this compound, ¹H NMR spectroscopy allows for the identification and assignment of each proton in the molecule. The spectrum would exhibit distinct signals corresponding to the protons on the phenyl ring and the 2-chloropyridin-4-yl moiety. The chemical shift (δ) of these signals, reported in parts per million (ppm), is indicative of the electronic environment of the protons. For instance, aromatic protons typically resonate in the δ 7.0-8.5 ppm region. Specific ¹H NMR data for a derivative has been reported as: ¹H NMR (400 MHz, Chloroform-d) δ 8.09 (d, J = 5.6 Hz, 1H). google.com This signal, a doublet with a coupling constant (J) of 5.6 Hz, can be assigned to a specific proton on the pyridine ring, with the splitting pattern providing information about adjacent protons.

The comprehensive assignment of the structure is achieved by analyzing several key parameters in the NMR spectrum:

Chemical Shift (δ): The location of a signal indicates the electronic environment of the nucleus. Protons on the pyridine ring are influenced by the electronegative nitrogen atom and chlorine substituent, leading to characteristic downfield shifts.

Integration: The area under each signal is proportional to the number of protons it represents, allowing for a quantitative proton count.

Spin-Spin Coupling (J-coupling): The splitting of signals into multiplets (e.g., doublets, triplets) reveals information about neighboring protons, helping to establish the connectivity of the molecular fragments.

Two-Dimensional (2D) NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to definitively establish proton-proton and proton-carbon correlations, respectively, confirming the complete structural assignment.

The temperature-dependent behavior of NMR spectra can also reveal conformational information about the carbamate linkage, as changes in temperature can affect the rotational dynamics around the N-C bond. chemrxiv.org

Table 1: Expected ¹H NMR Spectral Data for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |

| Pyridine H (position 6) | 8.0 - 8.2 | Doublet (d) | 1H |

| Pyridine H (position 5) | 7.0 - 7.3 | Doublet of Doublets (dd) | 1H |

| Pyridine H (position 3) | 7.2 - 7.5 | Doublet (d) | 1H |

| Phenyl H (ortho, meta, para) | 7.1 - 7.6 | Multiplet (m) | 5H |

| Carbamate N-H | 7.5 - 9.0 | Broad Singlet (br s) | 1H |

Complementary Spectroscopic and Separation Techniques

While NMR provides the skeletal blueprint of the molecule, other techniques offer complementary information regarding functional groups and analytical separation.

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the sample, which excites molecular vibrations such as stretching and bending. chemrxiv.org For this compound, the FT-IR spectrum would display characteristic absorption bands that confirm the presence of the key carbamate linkage and the aromatic rings.

Key vibrational modes and their expected frequencies include:

N-H Stretch: A sharp to moderately broad band typically appears in the region of 3200-3400 cm⁻¹, corresponding to the stretching vibration of the nitrogen-hydrogen bond in the carbamate group.

C=O Stretch: A strong, sharp absorption band, characteristic of the carbonyl group in the carbamate, is expected between 1700-1730 cm⁻¹. mdpi.com This is often one of the most intense peaks in the spectrum.

C-O Stretch: The stretching vibrations of the C-O bonds within the carbamate and ether linkage will produce signals in the 1200-1300 cm⁻¹ region.

Aromatic C-H and C=C Stretches: Vibrations from the phenyl and pyridine rings will be observed. C-H stretching bands typically appear just above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings are found in the 1400-1600 cm⁻¹ region.

C-Cl Stretch: The vibration of the carbon-chlorine bond on the pyridine ring would be expected in the fingerprint region, typically between 600-800 cm⁻¹.

Table 2: Characteristic FT-IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Carbamate N-H | Stretch | 3200 - 3400 | Medium |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |

| Carbamate C=O | Stretch | 1700 - 1730 | Strong |

| Aromatic C=C | Stretch | 1400 - 1600 | Medium-Strong |

| Carbamate C-N | Stretch | 1200 - 1350 | Medium |

| Phenyl C-O | Stretch | 1150 - 1250 | Medium |

| C-Cl | Stretch | 600 - 800 | Medium-Strong |

Capillary Zone Electrophoresis (CZE) is a high-efficiency separation technique that separates analytes based on their charge-to-size ratio in an electric field. wikipedia.org It is particularly well-suited for the analysis of small molecules like carbamates and is frequently used for determining the purity of compounds and quantifying them in various matrices. nih.govresearchgate.net

In CZE, a sample is introduced into a narrow-bore fused-silica capillary filled with an electrolyte solution (background electrolyte). wikipedia.org When a high voltage is applied across the capillary, ions migrate towards the electrode of opposite charge. The separation of different carbamates, or the separation of this compound from potential impurities, is achieved due to differences in their electrophoretic mobilities.

Several factors can be optimized to achieve efficient separation in the CZE analysis of carbamates:

Background Electrolyte (BGE): The pH, composition, and concentration of the BGE are critical. Buffers such as phosphate or borate are commonly used to control the pH and thus the charge of the analyte.

Applied Voltage: Higher voltages generally lead to faster separations and sharper peaks, but can generate excessive Joule heating.

Capillary Dimensions: The length and internal diameter of the capillary affect separation efficiency and analysis time.

Detection: UV-Vis absorbance is the most common detection method for CZE, as aromatic compounds like this compound exhibit strong UV absorbance. wikipedia.org

CZE offers advantages of high resolution, short analysis times, and minimal sample and solvent consumption, making it a valuable complementary technique for the analytical characterization of this compound. researchgate.net

Table 3: Typical CZE Parameters for Carbamate Analysis

| Parameter | Typical Condition/Value | Purpose |

| Capillary | Fused-silica, 50-75 µm i.d., 30-60 cm length | Provides the separation channel |

| Background Electrolyte | 20-100 mM Borate or Phosphate buffer | Maintains pH and conductivity |

| pH | 7.0 - 9.5 | Controls analyte charge and electroosmotic flow |

| Applied Voltage | 15 - 30 kV | Drives the electrophoretic separation |

| Temperature | 20 - 25 °C | Ensures reproducible migration times |

| Injection | Hydrodynamic (pressure) or Electrokinetic | Introduces the sample into the capillary |

| Detection | UV Absorbance (e.g., at 214 or 254 nm) | Quantifies the separated analyte |

Theoretical and Computational Chemistry of Phenyl 2 Chloropyridin 4 Yl Carbamate

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental in elucidating the electronic structure and stability of Phenyl (2-chloropyridin-4-yl)carbamate. These methods, particularly Density Functional Theory (DFT), offer a robust framework for analyzing the molecule's quantum mechanical properties.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. For this compound, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-31G*), can be utilized to determine its optimized geometry, vibrational frequencies, and electronic properties. nih.gov

Table 1: Representative DFT Calculation Parameters for a Carbamate (B1207046) Derivative

| Parameter | Value | Reference Compound |

| Functional | B3LYP | 4-chloro-2-(3,4-dichlorophenylcarbamoyl)phenyl acetate (B1210297) |

| Basis Set | 6-31G* | 4-chloro-2-(3,4-dichlorophenylcarbamoyl)phenyl acetate |

| Optimized Energy | Not Specified | 4-chloro-2-(3,4-dichlorophenylcarbamoyl)phenyl acetate |

This table is illustrative and based on a related compound due to the absence of specific data for this compound.

HOMO-LUMO Analysis and Molecular Orbital Theory

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability. A larger gap suggests higher stability and lower reactivity. researchgate.net

For this compound, the HOMO is expected to be localized on the electron-rich phenyl and carbamate groups, while the LUMO would likely reside on the electron-deficient chloropyridine ring. This distribution influences the molecule's susceptibility to electrophilic and nucleophilic attack. A smaller HOMO-LUMO gap would imply that the molecule is more chemically reactive. nih.gov

Table 2: Illustrative HOMO-LUMO Energies and Gap for a Related Pyridine (B92270) Derivative

| Molecular Orbital | Energy (eV) | HOMO-LUMO Gap (eV) | Reference Compound |

| HOMO | -6.5 | 5.8 | 3-phenylbenzo[d]thiazole-2(3H)-imine derivative |

| LUMO | -0.7 | 5.8 | 3-phenylbenzo[d]thiazole-2(3H)-imine derivative |

This table presents representative data from a related compound to illustrate the concept, as specific values for this compound are not available in the provided search results. researchgate.net

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. For this compound, MD simulations can provide insights into its conformational flexibility and the dynamic behavior of its constituent parts. The molecule possesses several rotatable bonds, particularly around the carbamate linkage and the bonds connecting the phenyl and pyridinyl rings.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data for validation. For this compound, these predictions are valuable for its characterization.

Calculations based on DFT can provide theoretical vibrational spectra (Infrared and Raman), which can aid in the assignment of experimental spectral bands. nih.gov Furthermore, NMR chemical shifts (¹H and ¹³C) can be computed to assist in the interpretation of experimental NMR spectra. Time-dependent DFT (TD-DFT) can be employed to predict electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the molecule.

Table 3: Predicted Spectroscopic Data (Illustrative)

| Spectroscopic Technique | Predicted Parameter |

| Infrared (IR) Spectroscopy | Vibrational Frequencies (cm⁻¹) |

| ¹H NMR Spectroscopy | Chemical Shifts (ppm) |

| ¹³C NMR Spectroscopy | Chemical Shifts (ppm) |

| UV-Vis Spectroscopy | Absorption Maxima (nm) |

This table illustrates the types of spectroscopic data that can be predicted computationally. Specific predicted values for this compound require dedicated computational studies.

Computational Assessment of Reactivity Descriptors for this compound

Computational chemistry provides a suite of reactivity descriptors derived from DFT calculations that help in understanding and predicting the chemical behavior of a molecule. These descriptors for this compound would offer insights into its reactivity profile.

Key reactivity descriptors include:

Electron Affinity (A): The energy released when an electron is added to a molecule.

Ionization Potential (I): The energy required to remove an electron from a molecule.

Chemical Hardness (η): A measure of the resistance to change in electron distribution. It is calculated as (I - A) / 2.

Chemical Potential (μ): The negative of electronegativity, calculated as -(I + A) / 2.

Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons, calculated as μ² / (2η).

Chemical Reactivity and Transformation Pathways of Phenyl 2 Chloropyridin 4 Yl Carbamate

Reactions of the Carbamate (B1207046) Functional Group

The carbamate linkage, an ester of carbamic acid, is a versatile functional group that can undergo several important reactions, including hydrolysis, ester cleavage, transamidation, and transesterification.

Hydrolysis and Ester Cleavage Reactions

The hydrolysis of aryl carbamates can proceed through two primary mechanisms, depending on the substitution pattern of the nitrogen atom. researchgate.net For N-monosubstituted aryl carbamates like Phenyl (2-chloropyridin-4-yl)carbamate, the dominant pathway for hydrolysis, particularly under basic conditions, is an E1cB (Elimination-Unimolecular Conjugate Base) mechanism. researchgate.netacs.orgresearchgate.net This process involves the deprotonation of the carbamate nitrogen, followed by the elimination of the phenoxide leaving group to form a reactive isocyanate intermediate, which is then rapidly hydrolyzed to the corresponding amine. researchgate.netnih.govacs.org

Alternatively, a BAc2 (Base-catalyzed Acyl-2) mechanism, involving the direct nucleophilic attack of a hydroxide (B78521) ion at the carbonyl carbon to form a tetrahedral intermediate, can occur. researchgate.netacs.org However, for N-monosubstituted aryl carbamates, this pathway is significantly slower, by as much as 108-fold, than the E1cB mechanism. acs.org The specific conditions, such as pH and the nature of the substituents on the aryl rings, can influence the operative mechanism. researchgate.net

Beyond simple hydrolysis, the carbamate group can be cleaved under various conditions. For instance, reductive cleavage of aryl O-carbamates to the corresponding phenols can be achieved using reagents like the Schwartz reagent (zirconocene hydrochloride). organic-chemistry.org

Transamidation and Transesterification Reactions

Transamidation, the exchange of the amine portion of the carbamate, and transesterification, the exchange of the alcohol (or phenol) portion, are important transformations for modifying the carbamate structure.

Transamidation of carbamates can be challenging, but nickel-catalyzed methods have been developed for the amination of aryl carbamates, providing a route to various N-aryl amines. nih.govrsc.org These reactions are broad in scope with respect to both the carbamate and the incoming amine. nih.gov

Transesterification of carbamates is a known process, often catalyzed by Lewis acids such as tin tetrachloride or aluminum triisopropoxide at elevated temperatures. google.com This reaction allows for the conversion of one carbamate ester into another by reaction with an alcohol. google.com

Reactions at the 2-chloropyridine (B119429) Moiety

The 2-chloropyridine ring is activated towards reactions at the carbon atom bearing the chlorine, primarily through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution at the Pyridine (B92270) Ring

The chlorine atom at the 2-position of the pyridine ring is susceptible to displacement by nucleophiles in a process known as nucleophilic aromatic substitution (SNAr). youtube.com Pyridine and its derivatives are generally more reactive towards nucleophilic substitution than corresponding benzene (B151609) compounds, with the 2- and 4-positions being particularly favored. acs.org The electron-withdrawing nature of the pyridine nitrogen facilitates the attack of nucleophiles and stabilizes the intermediate Meisenheimer complex. researchgate.netnih.gov

A variety of nucleophiles can displace the 2-chloro substituent, including amines, alkoxides, and thiols. For example, 2-chloropyridines can be efficiently converted to 2-aminopyridines by reaction with amines, sometimes requiring high temperatures or pressures, although flow reactor technology can facilitate these reactions under milder conditions. thieme-connect.com The reaction of 2-chloropyridine derivatives with glutathione (B108866), catalyzed by glutathione S-transferase, also proceeds via nucleophilic aromatic substitution. researchgate.netnih.gov

Cross-Coupling Reactions Involving the Chlorine Atom (e.g., Suzuki-Miyaura Coupling)

The chlorine atom of 2-chloropyridine is a suitable handle for various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, which forms a new carbon-carbon bond by reacting an organoboron compound with a halide, is a prominent example. organic-chemistry.orgnih.gov

The Suzuki-Miyaura coupling of 2-chloropyridines with arylboronic acids has been extensively studied. acs.orgresearchgate.net These reactions typically employ a palladium catalyst, such as palladium acetate (B1210297) or tris(dibenzylideneacetone)dipalladium(0), in the presence of a suitable ligand and a base. nih.gov Phosphine ligands, like triphenylphosphine (B44618) or more sterically demanding biarylphosphines, are often essential for achieving high yields, especially with less reactive chloro-substrates. organic-chemistry.orgacs.org While homogeneous palladium complexes are common, heterogeneous catalysts like palladium on charcoal (Pd/C) have also been successfully used. acs.org Nickel-based catalyst systems have also been explored for the Suzuki-Miyaura coupling of chloropyridines, though they have shown variable success with 2-chloropyridine itself. rsc.org

| Arylboronic Acid | Catalyst System (Catalyst, Ligand, Base) | Solvent | Yield (%) |

|---|---|---|---|

| Phenylboronic acid | Pd(OAc)₂, PPh₃, K₂CO₃ | Toluene/H₂O | Good |

| 4-Methoxyphenylboronic acid | Pd/C, PPh₃, K₃PO₄ | DME | High |

| 2-Methoxyphenylboronic acid | Pd(0)/dialkylbiphenylphosphine, Base | Not specified | 99 |

Transformations of the Phenyl Substituent

Furthermore, the entire phenoxycarbonyl group can be considered a leaving group in certain reactions. For instance, nickel-catalyzed amination reactions can replace the entire phenoxycarbonylamino group with an amine. nih.govrsc.org Additionally, the Snieckus-Fries rearrangement of aryl carbamates, typically initiated by directed ortho-metalation, can lead to the formation of substituted salicylamides. nih.gov

Rearrangement Reactions Involving the Carbamate Scaffold

The carbamate functional group, with its ester and amide-like characteristics, can participate in several types of rearrangement reactions. These transformations typically involve the migration of a group to an electron-deficient atom and are often promoted by heat, light (photochemical rearrangement), or chemical reagents (such as acids or bases). For aryl carbamates like this compound, the most relevant of these are the Fries and Chapman-type rearrangements.

One of the most well-documented rearrangements for O-aryl carbamates is the anionic Fries rearrangement. unito.itrsc.org This reaction involves the ortho-directed lithiation of the aromatic ring, which then triggers the migration of the carbamoyl (B1232498) group from the oxygen atom to an adjacent carbon atom on the aromatic ring. rsc.org This process results in the formation of ortho-hydroxyaryl amides. The regioselectivity of this 1,3-O→C shift is controlled by the metalation step. rsc.org While general for O-aryl carbamates, specific studies on this compound are needed to confirm its behavior under these conditions.

The reaction is typically initiated by a strong base, such as an organolithium reagent, which deprotonates the position ortho to the carbamate group. The resulting lithiated intermediate then undergoes intramolecular rearrangement. The general conditions and outcomes for such a rearrangement are summarized in the table below, based on studies of analogous O-aryl carbamates.

Table 1: General Conditions and Products of Anionic Fries Rearrangement of O-Aryl Carbamates

| Reactant | Reagents | Solvent | Temperature | Product | Reference |

| O-Aryl Carbamate | Strong Base (e.g., s-BuLi, LiTMP) | Aprotic Solvent (e.g., THF, CPME) | -78 °C to room temperature | ortho-Hydroxyaryl Amide | unito.it |

Note: This table represents generalized findings for O-aryl carbamates and is not specific to this compound due to a lack of direct literature.

Photochemical rearrangements are another class of reactions that could potentially involve the carbamate scaffold. For instance, photo-Fries rearrangements of phenolic esters are known to produce hydroxy aryl ketones via a radical mechanism. sigmaaldrich.com While distinct from carbamates, the underlying principle of photo-induced acyl migration could be relevant. Studies on p-pyridinyl oxime carbamates, which are structurally related, have shown that these molecules can undergo photochemical reactions, although these lead to cleavage rather than rearrangement of the carbamate itself.

It is important to note that the electronic properties of the 2-chloropyridine ring, specifically the electron-withdrawing nature of the chlorine atom and the nitrogen atom in the pyridine ring, would significantly influence the reactivity of this compound in any potential rearrangement reaction. These substituents would affect the electron density of the aryl ring and the stability of any intermediates formed.

Further empirical research, including detailed experimental studies and computational analysis, is required to fully elucidate the specific rearrangement pathways available to this compound and to determine the precise conditions needed to favor one rearrangement product over others. Without such dedicated studies, the discussion of its rearrangement reactivity remains within the realm of established principles for analogous structures.

Advanced Research Perspectives and Emerging Directions for Phenyl 2 Chloropyridin 4 Yl Carbamate

Sustainable and Green Chemistry Approaches for Synthesis

The synthesis of aryl carbamates has traditionally relied on methods that often involve hazardous reagents like phosgene (B1210022) or isocyanates. nih.gov Modern synthetic chemistry is increasingly focused on developing greener and more sustainable alternatives. For Phenyl (2-chloropyridin-4-yl)carbamate, future research in this area could explore several promising pathways.

One key approach is the utilization of carbon dioxide (CO2) as a C1 source. nih.govrsc.org This method aligns with the principles of green chemistry by replacing toxic reagents with a renewable and non-toxic feedstock. rsc.org The direct carboxylation of 4-amino-2-chloropyridine (B126387) with CO2, followed by esterification with phenol, presents a potential green route. Another sustainable strategy involves the use of dialkyl carbonates, such as dimethyl carbonate, as environmentally benign carbonylating agents.

Furthermore, the development of solvent-free or green solvent reaction conditions is a critical aspect of sustainable synthesis. mdpi.com Exploring reactions under microwave irradiation or in aqueous media could significantly reduce the environmental footprint of the synthesis process. mdpi.com The principles of atom economy, which emphasize the maximization of the incorporation of all materials used in the process into the final product, should also guide the design of new synthetic routes.

| Green Synthesis Approach | Potential Advantages for this compound Synthesis | Key Research Challenges |

| CO2 as a C1 Source | Utilization of a renewable and non-toxic feedstock, reducing reliance on phosgene. nih.govrsc.org | Catalyst development for efficient CO2 activation and selective reaction with 4-amino-2-chloropyridine. |

| Dialkyl Carbonates | Use of non-toxic and biodegradable carbonylating agents. | Optimization of reaction conditions to achieve high yields and selectivity. |

| Microwave-Assisted Synthesis | Reduced reaction times, lower energy consumption, and often higher yields. mdpi.com | Scale-up of the process and ensuring uniform heating. |

| Aqueous Media Reactions | Elimination of volatile organic solvents, enhancing safety and reducing environmental impact. | Overcoming solubility issues of reactants and products in water. |

| Solvent-Free Reactions | Minimal waste generation and simplified purification processes. mdpi.com | Ensuring efficient mixing and heat transfer in the absence of a solvent. |

Development of Novel Catalytic Systems for Carbamate (B1207046) Transformations

The carbamate functional group is a versatile handle for a variety of chemical transformations. Research into novel catalytic systems can unlock new reaction pathways and applications for this compound. Transition metal catalysis, in particular, offers a rich playground for exploring the reactivity of this compound.

For instance, palladium-catalyzed cross-coupling reactions could be employed to modify the phenyl or the pyridinyl ring, leading to a diverse library of derivatives with potentially interesting biological or material properties. The development of catalysts that can selectively activate the C-Cl bond on the pyridine (B92270) ring in the presence of the carbamate functionality would be a significant advancement.

Furthermore, decarboxylative transformations of carbamates are emerging as powerful methods for the formation of C-N bonds. nih.gov The development of efficient catalysts, potentially based on earth-abundant metals, for the decarboxylative coupling of this compound with various partners would be a highly desirable goal. Biocatalysis, using enzymes to perform selective transformations under mild conditions, also represents a promising frontier for the sustainable modification of this carbamate.

Advanced In-Situ Spectroscopic Monitoring of Reaction Kinetics

A thorough understanding of reaction kinetics is crucial for optimizing synthetic processes and for elucidating reaction mechanisms. Advanced in-situ spectroscopic techniques offer the ability to monitor reactions in real-time, providing a wealth of data that is often inaccessible through traditional offline analysis. spectroscopyonline.comyoutube.com

For the synthesis and transformations of this compound, techniques such as in-situ Fourier-transform infrared (FTIR) and Raman spectroscopy could be employed to track the concentration of reactants, intermediates, and products throughout the course of a reaction. youtube.commdpi.com This would enable the determination of reaction rates, the identification of transient species, and the optimization of reaction parameters such as temperature, pressure, and catalyst loading.

Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool for in-situ reaction monitoring, providing detailed structural information about the species present in the reaction mixture. acs.org The application of these advanced spectroscopic methods would provide unprecedented insights into the chemical behavior of this compound.

| Spectroscopic Technique | Information Obtainable for this compound Reactions | Potential Research Applications |

| In-situ FTIR Spectroscopy | Real-time concentration profiles of reactants, intermediates, and products. Identification of functional group transformations. | Optimization of synthesis, kinetic modeling, and mechanistic investigations. |

| In-situ Raman Spectroscopy | Complementary vibrational information to FTIR, particularly for symmetric vibrations and reactions in aqueous media. mdpi.com | Monitoring of reactions involving changes in the pyridine ring or C-Cl bond. |

| In-situ NMR Spectroscopy | Detailed structural information of all species in solution, including stereochemistry. acs.org | Elucidation of complex reaction mechanisms and identification of unexpected byproducts. |

| Mass Spectrometry | Identification of reaction intermediates and products by their mass-to-charge ratio. | High-throughput screening of reaction conditions and catalyst performance. |

Chemoinformatics and Data-Driven Research for Structure-Reactivity Prediction

Chemoinformatics and machine learning are rapidly transforming chemical research by enabling the prediction of molecular properties and reactivity from their structure. nih.gov For this compound and its potential derivatives, these data-driven approaches can accelerate the discovery of new compounds with desired properties.

By constructing a virtual library of this compound derivatives with systematic variations in their structure, quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models can be developed. These models can then be used to predict various properties, such as biological activity, toxicity, and material characteristics, without the need for extensive experimental synthesis and testing.

Furthermore, machine learning algorithms can be trained on existing reaction data to predict the outcome of new reactions, aiding in the design of more efficient synthetic routes. mdpi.com The application of chemoinformatics and data-driven research holds the potential to significantly streamline the exploration of the chemical space around this compound.

Exploration of this compound as a Scaffold for Material Science

The unique combination of a rigid aromatic system (phenyl and chloropyridine rings) and a hydrogen-bonding capable functional group (carbamate) makes this compound an interesting building block for the development of new materials.

The carbamate group can participate in hydrogen bonding, leading to the formation of supramolecular structures such as polymers and gels. nih.govchemrxiv.org The presence of the chloropyridine moiety offers a site for further functionalization, allowing for the tuning of the material's properties. For example, the chlorine atom could be substituted with other functional groups to introduce new properties like fluorescence or conductivity.

Furthermore, carbamate-containing polymers have been explored for various applications, including as coatings and in the design of informational polymers. google.comacs.org Research into the polymerization of this compound or its derivatives could lead to the development of novel materials with tailored thermal, mechanical, and optical properties. The exploration of this compound as a scaffold in material science could open up new avenues for the creation of functional materials with advanced applications.

| Potential Material Application | Key Structural Features of this compound | Research Directions |

| Supramolecular Polymers/Gels | Carbamate group for hydrogen bonding; rigid aromatic rings for stacking interactions. nih.govchemrxiv.org | Investigation of self-assembly behavior in different solvents and in response to external stimuli. |

| Functional Coatings | Potential for cross-linking through the carbamate or chloropyridine groups. google.com | Development of polymerization methods and characterization of the resulting coating properties. |

| Informational Polymers | Defined sequence of monomer units can store information. acs.org | Synthesis of oligomers with controlled sequences and investigation of their information-storage capacity. |

| Organic Electronics | Extended π-conjugated system through modification of the aromatic rings. | Synthesis of derivatives with enhanced charge transport properties and fabrication of electronic devices. |

Q & A

Q. What are the typical synthetic routes for synthesizing phenyl carbamate derivatives, such as Phenyl (2-chloropyridin-4-yl)carbamate?

Phenyl carbamates are commonly synthesized via nucleophilic substitution or carbamate-forming reactions. For example, a general protocol involves reacting an amine (e.g., 2-chloropyridin-4-amine) with phenyl chloroformate in the presence of a base such as pyridine or triethylamine in dichloromethane (DCM) at 0–25°C . Key parameters include stoichiometric control of the chloroformate, reaction time (0.5–2 hours), and purification via column chromatography. Variations in solvent polarity (e.g., DCM vs. THF) and base selection (pyridine vs. K₂CO₃) can influence yield and purity.

Q. What characterization techniques are critical for confirming the structure of this compound?

Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are essential. For instance:

- ¹H NMR : Aromatic protons in the pyridine and phenyl rings appear as distinct multiplets (δ 7.0–8.5 ppm), while the carbamate NH proton may show a broad singlet (δ 9–10 ppm) .

- HRMS : The molecular ion peak should match the exact mass (e.g., C₁₂H₈ClN₂O₂ requires [M+H]⁺ = 265.0278). Cross-validation with FT-IR (C=O stretch at ~1700 cm⁻¹) and HPLC purity analysis (>95%) is recommended .

Q. What safety protocols are recommended when handling this compound?

- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., DCM).

- Waste Disposal : Segregate hazardous waste (e.g., unreacted chloroformate) and consult certified disposal services .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yield and purity?

Systematic optimization involves:

- Solvent Screening : Polar aprotic solvents (e.g., THF) may enhance reactivity compared to DCM .

- Catalyst Exploration : Triethylamine or DMAP (4-dimethylaminopyridine) can accelerate carbamate formation .

- Temperature Control : Lower temperatures (0°C) minimize side reactions, while gradual warming to RT ensures completion.

- Workup Strategies : Liquid-liquid extraction (e.g., ethyl acetate/water) followed by silica gel chromatography improves purity .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks)?

- Step 1 : Verify sample purity via HPLC (e.g., C18 column, acetonitrile/water gradient) .

- Step 2 : Compare experimental NMR data with computational predictions (e.g., DFT-based simulations).

- Step 3 : Employ 2D NMR techniques (COSY, HSQC) to assign ambiguous signals and identify impurities .

Q. What computational methods are suitable for studying this compound’s reactivity or binding properties?

- Molecular Docking : Use software like AutoDock Vina to model interactions with biological targets (e.g., enzymes in pyridine metabolism) .

- DFT Calculations : Analyze electronic properties (HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attack .

- MD Simulations : Assess stability in solvent environments (e.g., water vs. DMSO) .

Q. How can structure-activity relationships (SAR) be explored for medicinal chemistry applications?

- Substitution Patterns : Introduce electron-withdrawing groups (e.g., -CF₃) at the pyridine ring to modulate bioavailability .

- Biological Assays : Test derivatives for inhibitory activity against kinase targets using fluorescence polarization assays .

- Pharmacokinetic Profiling : Measure logP values via reversed-phase HPLC to correlate lipophilicity with membrane permeability .

Q. What strategies mitigate risks when scaling up synthesis for hazardous intermediates?

- In Situ Monitoring : Use inline FT-IR or Raman spectroscopy to detect unstable intermediates (e.g., isocyanates) .

- Batch vs. Flow Chemistry : Continuous flow systems reduce exposure to toxic reagents .

- Thermal Hazard Analysis : Conduct DSC (Differential Scanning Calorimetry) to identify exothermic decomposition thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.